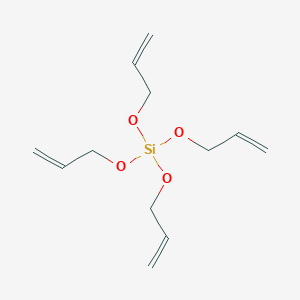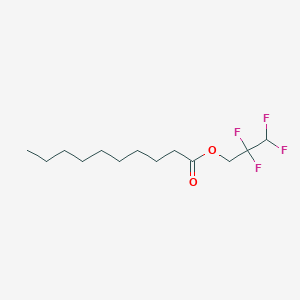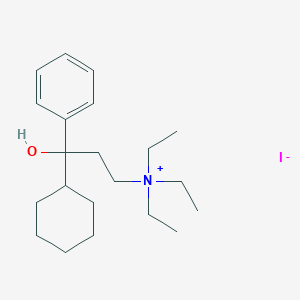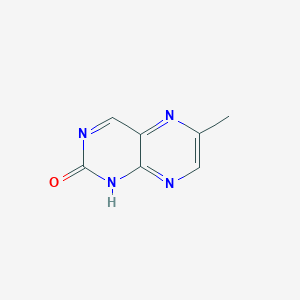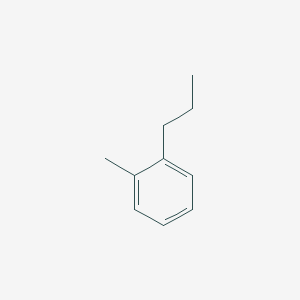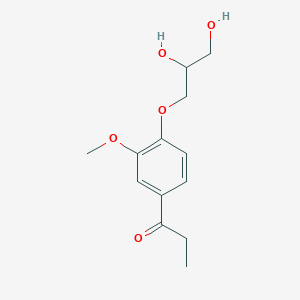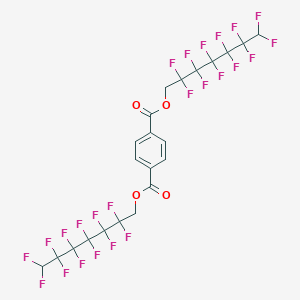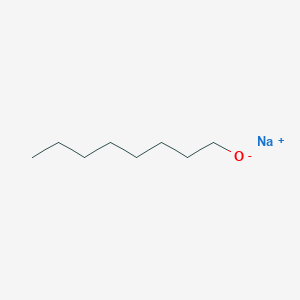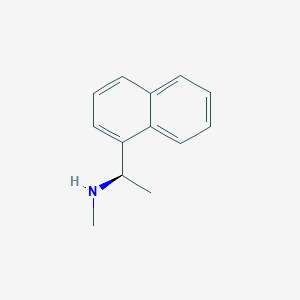
1,2-Diacetoxyphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diacetoxyphenanthrene, also known as acetylated phenanthrene, is a compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a white crystalline solid that is soluble in organic solvents like chloroform, ethanol, and acetone. It is widely used in scientific research applications due to its unique properties and characteristics.
Mécanisme D'action
1,2-Diacetoxyphenanthrene is known to undergo various reactions like oxidation, reduction, and substitution. It can also undergo photochemical reactions when exposed to UV light. These reactions lead to the formation of various intermediates that are responsible for its biological and chemical properties.
Biochemical and Physiological Effects:
1,2-Diacetoxyphenanthrene has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. It has been used in various studies related to the treatment of cancer, inflammation, and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Diacetoxyphenanthrene has several advantages when used in lab experiments. It is readily available, easy to handle, and has well-established synthesis methods. It is also relatively stable and can be stored for long periods without significant degradation. However, it has some limitations, such as its low solubility in water, which makes it challenging to use in aqueous environments. It is also highly reactive and can undergo various reactions, which can complicate its use in certain experiments.
Orientations Futures
1,2-Diacetoxyphenanthrene has several potential future directions for research. It can be used as a starting material for the synthesis of new PAH compounds with unique properties. It can also be used in the development of new drugs for the treatment of cancer and other diseases. Further studies can be conducted to explore its potential use in environmental remediation and material science.
Conclusion:
In conclusion, 1,2-Diacetoxyphenanthrene is a unique compound that has found widespread use in scientific research. Its synthesis method is well-established, and it has several advantages and limitations when used in lab experiments. It has several biochemical and physiological effects and has potential future directions for research. Its properties and characteristics make it an essential compound in various fields of study, including organic synthesis, environmental chemistry, and material science.
Méthodes De Synthèse
The synthesis of 1,2-diacetoxyphenanthrene involves the acetylation of phenanthrene using acetic anhydride and a catalyst like sulfuric acid. The reaction takes place at a temperature of around 60-70°C, and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1,2-Diacetoxyphenanthrene has been extensively used in scientific research due to its unique properties. It is used as a model compound to study the properties and behavior of PAHs in the environment. It is also used as a starting material for the synthesis of other PAH compounds. It has been used in various studies related to organic synthesis, environmental chemistry, and material science.
Propriétés
Numéro CAS |
19551-05-4 |
|---|---|
Nom du produit |
1,2-Diacetoxyphenanthrene |
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(1-acetyloxyphenanthren-2-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-10-9-15-14-6-4-3-5-13(14)7-8-16(15)18(17)22-12(2)20/h3-10H,1-2H3 |
Clé InChI |
BDBLFRQQQPJEGP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C |
SMILES canonique |
CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C |
Synonymes |
1,2-Diacetoxyphenanthrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





